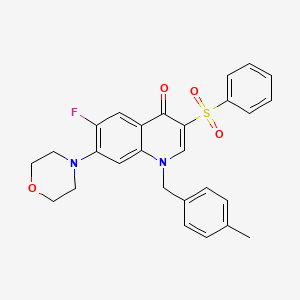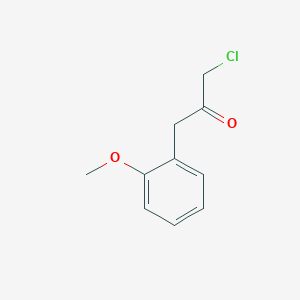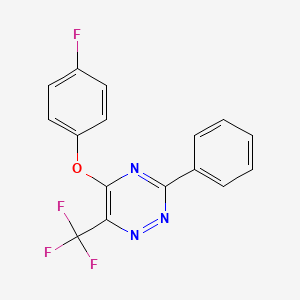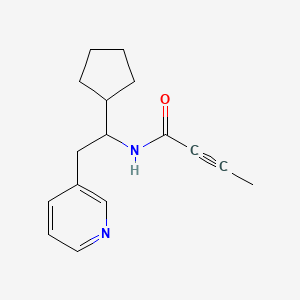
6-fluoro-1-(4-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-fluoro-1-(4-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one” is a quinolone derivative. Quinolones are a type of synthetic antimicrobial drugs . The molecular formula of this compound is C27H25FN2O4S .
Molecular Structure Analysis
The molecular structure of this compound includes a quinolone core, which is a bicyclic system with a nitrogen atom at the 1-position and a carbonyl group at the 4-position . It also has various substituents at the 1, 3, 6, and 7 positions .Chemical Reactions Analysis
Quinolones can undergo various chemical reactions, including structural modifications by incorporating substituents into different positions or by means of annelation . The specific chemical reactions that this compound can undergo are not available in the literature I have access to.科学的研究の応用
Fluorescence and Biochemical Studies
Quinoline derivatives are known for their efficient fluorescence properties, making them useful in biochemistry and medicine for studying various biological systems, including DNA fluorophores. Their potential as antioxidants and radioprotectors has also been noted, indicating their relevance in therapeutic and diagnostic applications (Aleksanyan & Hambardzumyan, 2013).
Sensing and Detection Applications
Several quinoline-based compounds have been designed as fluorescent probes for metal ions like Zn2+, showcasing their utility in sensitive and efficient cell membrane permeability studies. This highlights their potential in creating tools for the practical detection of metal ions in biological samples and living cells (Ohshima et al., 2010).
Anticancer Research
Quinoline derivatives have been explored for their anticancer properties, including tubulin polymerization inhibition, indicating their potential as therapeutic agents against cancer. Their ability to induce apoptosis and cell cycle arrest suggests their significance in developing novel anticancer drugs (Řehulka et al., 2020).
Antimicrobial and Antifungal Properties
Research on quinoline compounds has shown promising antimicrobial and antifungal activities, suggesting their potential in addressing infectious diseases. The synthesis of sulfonamides and carbamates of related compounds has demonstrated good yields and significant biological interest, emphasizing their application in developing new antimicrobial agents (Janakiramudu et al., 2017).
作用機序
特性
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O4S/c1-19-7-9-20(10-8-19)17-30-18-26(35(32,33)21-5-3-2-4-6-21)27(31)22-15-23(28)25(16-24(22)30)29-11-13-34-14-12-29/h2-10,15-16,18H,11-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSZRGIWCVRCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)

![Ethyl 2-(chloromethyl)-4-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate hydrochloride](/img/structure/B2663431.png)

![2-[4-(Furan-2-ylmethylsulfanyl)phenyl]acetic acid](/img/structure/B2663434.png)


![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2663437.png)
![3-(4-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2663440.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2663442.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)pivalamide hydrochloride](/img/structure/B2663445.png)


